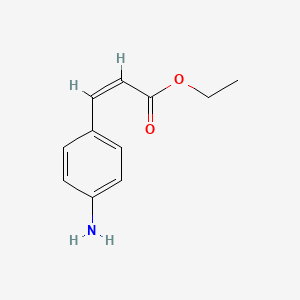

cis-Ethyl 4-aminocinnamate

Description

BenchChem offers high-quality cis-Ethyl 4-aminocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Ethyl 4-aminocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

331734-33-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl (Z)-3-(4-aminophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5- |

InChI Key |

NRPMBSHHBFFYBF-YVMONPNESA-N |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=C(C=C1)N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Z-Ethyl 4-aminocinnamate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Z-Ethyl 4-aminocinnamate, a specific stereoisomer of an intriguing synthetic building block. While its counterpart, the (E)-isomer, is more commonly documented, this whitepaper will delve into the unique aspects of the (Z)-isomer, offering insights into its identification, stereoselective synthesis, and potential applications for professionals in research and drug development.

Compound Identification and Stereochemistry

Z-Ethyl 4-aminocinnamate is a derivative of cinnamic acid, characterized by the cis (Z) configuration of the double bond in the propenoate chain. This specific spatial arrangement of substituents around the carbon-carbon double bond distinguishes it from the more stable and frequently encountered trans (E)-isomer.

Table 1: Isomer Identification

| Isomer | IUPAC Name | CAS Number | Key Synonyms |

| Z-Isomer | (Z)-Ethyl 3-(4-aminophenyl)acrylate | 331734-33-9[1] | cis-Ethyl 4-aminocinnamate |

| E-Isomer | (E)-Ethyl 3-(4-aminophenyl)prop-2-enoate | 5048-82-8[2][3] | Ethyl 4-aminocinnamate, Ethyl p-aminocinnamate, 4-Aminocinnamic acid ethyl ester |

The stereochemistry of these isomers plays a crucial role in their physical, chemical, and biological properties. The planarity and spatial orientation of the molecule can significantly impact its interaction with biological targets, making stereoselective synthesis and characterization paramount in drug discovery and development.

Stereoselective Synthesis of Z-Ethyl 4-aminocinnamate

The synthesis of the (Z)-isomer of α,β-unsaturated esters like ethyl 4-aminocinnamate requires specific synthetic strategies to overcome the thermodynamic preference for the (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, is a powerful tool for achieving high Z-selectivity.

The Horner-Wadsworth-Emmons Reaction: A Pathway to Z-Isomers

The Horner-Wadsworth-Emmons (HWE) reaction involves the olefination of aldehydes or ketones with phosphonate carbanions. While the standard HWE reaction typically favors the formation of (E)-alkenes, modifications using phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, can accelerate the elimination of the oxaphosphetane intermediate in a manner that kinetically favors the (Z)-olefin.

The causality behind this Z-selectivity lies in the modified phosphonate reagent. The electron-withdrawing groups increase the acidity of the α-proton and influence the stereochemical course of the reaction, leading to the preferential formation of the less stable (Z)-isomer.

Caption: Z-Selective Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: A Generalized Approach

Step 1: Preparation of the Phosphonate Carbanion

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), to the solution while maintaining the low temperature.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

Step 2: Reaction with 4-Aminobenzaldehyde

-

Dissolve 4-aminobenzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the pre-formed phosphonate carbanion solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. The separation of (Z) and (E) isomers can be challenging but is often achievable using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The (Z)-isomer is typically the more polar of the two.

Physicochemical Properties and Spectral Characterization

The physical and spectral properties of Z-Ethyl 4-aminocinnamate are distinct from its (E)-isomer. While comprehensive experimental data for the pure (Z)-isomer is scarce, predictions can be made based on the known properties of similar cis-cinnamates and the available data for the (E)-isomer.

Table 2: Physicochemical Properties

| Property | Z-Ethyl 4-aminocinnamate (Predicted) | (E)-Ethyl 4-aminocinnamate (Experimental) |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂[4] |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol [4] |

| Appearance | Likely a pale yellow solid or oil | Light yellow acicular crystal[5] |

| Melting Point | Lower than the (E)-isomer | 70-74 °C[3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | Soluble in ethanol and other organic solvents |

Spectral Data Interpretation

The most definitive method for distinguishing between the (Z) and (E) isomers is ¹H NMR spectroscopy, specifically the coupling constant (J-value) between the two vinylic protons.

Table 3: ¹H NMR Spectral Data Comparison

| Proton | Z-Isomer (Predicted Chemical Shift & Coupling) | E-Isomer (Typical Chemical Shift & Coupling) |

| Vinylic Protons | δ 5.8-6.2 ppm, J ≈ 12 Hz (cis) | δ 6.3-6.5 and 7.6-7.8 ppm, J ≈ 16 Hz (trans) |

| Aromatic Protons | δ 6.6-7.5 ppm | δ 6.6-7.5 ppm |

| Ethyl Ester -CH₂- | δ 4.1-4.3 ppm | δ 4.2-4.4 ppm |

| Ethyl Ester -CH₃ | δ 1.2-1.4 ppm | δ 1.3-1.5 ppm |

The smaller coupling constant for the vinylic protons in the (Z)-isomer is a key diagnostic feature. Other analytical techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry would show more subtle differences between the isomers.

Potential Applications in Drug Development and Research

While the biological activity of Z-Ethyl 4-aminocinnamate is not as extensively studied as its (E)-counterpart, the cinnamate scaffold is of significant interest in medicinal chemistry. Cinnamic acid derivatives have been reported to possess a wide range of pharmacological properties, including:

-

Antimicrobial Activity

-

Antioxidant Properties

-

Anti-inflammatory Effects

-

Acaricidal Activity

One study on ethyl cinnamate derivatives as acaricides against Psoroptes cuniculi found that (E)-cinnamates were more effective than their (Z)-isomers. This highlights the importance of stereochemistry in biological activity and underscores the need for the synthesis and evaluation of both isomers in any drug discovery program.

As a research chemical, Z-Ethyl 4-aminocinnamate can serve as a valuable building block in organic synthesis. The amino group can be readily derivatized, and the ester can be hydrolyzed or reduced, providing a versatile handle for the construction of more complex molecules.

Safety and Handling

Specific safety data for Z-Ethyl 4-aminocinnamate is not available. However, based on the data for the (E)-isomer, it should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion

Z-Ethyl 4-aminocinnamate represents a stereochemically defined building block with potential for applications in drug discovery and materials science. While its synthesis requires specific stereoselective methods to overcome the thermodynamic preference for the (E)-isomer, the principles of Z-selective Horner-Wadsworth-Emmons reactions provide a clear pathway to its formation. The distinct physicochemical and spectral properties of the (Z)-isomer, particularly its characteristic vinylic coupling constant in ¹H NMR, allow for its unambiguous identification. Further research into the biological activity of this specific isomer is warranted to fully elucidate its potential in various therapeutic areas. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize Z-Ethyl 4-aminocinnamate in their scientific endeavors.

References

-

CHLOUNION PHARM. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. Available from: [Link]

-

MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available from: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

PubChem. Ethyl 3-(4-aminophenyl)acrylate. Available from: [Link]

-

PubMed. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Available from: [Link]

-

PubChem. Ethyl 4-aminocinnamate. Available from: [Link]

-

ResearchGate. How to separate E and Z isomers?. Available from: [Link]

-

Semantic Scholar. Z-Selective Horner—Wadsworth—Emmons Reaction. Available from: [Link]

-

Taylor & Francis Online. A STUDY ON THE Z-SELECTIVE HORNER-WADSWORTH-EMMONS (HWE) REACTION OF METHYL DIARYLPHOSPHONOACETATES. Available from: [Link]

-

WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

Sources

- 1. 331734-33-9|(Z)-Ethyl 3-(4-aminophenyl)acrylate|BLDPharm [bldpharm.com]

- 2. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-氨基肉桂酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Photophysical Properties of cis-Ethyl 4-aminocinnamate: A Technical Guide

Executive Summary

Ethyl 4-aminocinnamate (E4AC) represents a classic "push-pull" donor-acceptor system, featuring an electron-donating amino group and an electron-withdrawing ester group connected by a conjugated vinyl bridge. While the trans (E) isomer is thermodynamically stable and commercially available, the cis (Z) isomer is a high-energy photoproduct generated via UV irradiation.

This guide focuses on the photophysical distinctiveness of the cis-isomer , which is characterized by a hypsochromic absorption shift, diminished fluorescence quantum yield, and significant steric congestion compared to its trans counterpart. Understanding these properties is critical for applications in non-linear optics, photo-switching devices, and "caged" bioactive delivery systems.

Molecular Architecture & Isomerization Dynamics

The Push-Pull Mechanism

The photophysics of E4AC are governed by Intramolecular Charge Transfer (ICT). Upon excitation, electron density shifts from the amine to the ester.

-

Trans-E4AC: Planar geometry allows full conjugation, stabilizing the ICT state.

-

Cis-E4AC: Steric clash between the phenyl ring and the ethyl ester group forces the molecule out of planarity (deconjugation). This destabilizes the ICT state, raising the ground state energy and altering the absorption profile.

The Isomerization Pathway

The conversion from trans to cis occurs through a Twisted Intramolecular Charge Transfer (TICT) state, often referred to as the "Phantom State." This perpendicular geometry (

Figure 1: Photoisomerization mechanism of Ethyl 4-aminocinnamate showing the access to the cis-state via the twisted intermediate.

Photophysical Characterization

Absorption and Emission Profiles

The most diagnostic feature of the cis-isomer is the hypsochromic (blue) shift in absorbance. Because the cis form is non-planar, the effective conjugation length is reduced.

| Property | trans-E4AC (Reference) | cis-E4AC (Target) | Mechanistic Cause |

| Absorption | 300 – 310 nm | 260 – 280 nm | Steric hindrance forces deconjugation. |

| Molar Extinction ( | High (~25,000 M⁻¹cm⁻¹) | Lower | Reduced oscillator strength due to twist. |

| Fluorescence ( | Moderate (Solvent dependent) | Negligible / Dark | Rapid non-radiative decay via isomerization channel. |

| Stokes Shift | Large (Solvatochromic) | N/A | Lack of stable emissive state. |

| NMR Coupling ( | ~16.0 Hz | ~12.5 Hz | Karplus relationship for cis vs trans alkene protons. |

Solvatochromism (ICT Sensitivity)

While the trans isomer shows significant redshift in polar solvents (positive solvatochromism) due to the stabilization of the ICT excited state, the cis isomer is less sensitive.

-

Protocol Note: To measure cis properties accurately, measurements must be taken immediately after irradiation or in a photostationary state (PSS), as thermal reversion to trans can occur.

Experimental Protocols

Generation and Isolation of cis-E4AC

Since cis-E4AC is not standard commercially, it must be generated in situ.

Workflow:

-

Preparation: Dissolve trans-E4AC (10 µM) in Acetonitrile.

-

Irradiation: Expose to UV light (300–310 nm) using a monochromator or filtered Hg lamp.

-

Monitoring: Track the decrease in absorbance at 310 nm and the increase at ~270 nm until the Photostationary State (PSS) is reached.

HPLC Separation Protocol

To isolate the cis fraction for specific characterization (NMR/Mass Spec), use the following validated chromatographic method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Isocratic 60:40 Water:Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array (254 nm and 310 nm).

-

Elution Order:

-

cis-E4AC (More polar/compact shape) – Elutes First .

-

trans-E4AC (Planar/Less polar) – Elutes Second .

-

Quantum Yield Determination (Actinometry)

To determine the photoisomerization quantum yield (

Figure 2: Workflow for determining the photoisomerization quantum yield using chemical actinometry.

Advanced Applications

The distinct properties of cis-E4AC enable specific functionalities:

-

Molecular Switching: The drastic difference in fluorescence (Bright Trans vs. Dark Cis) allows E4AC to function as an "on-off" optical switch.

-

Caged Bioactivity: The cis-geometry is often less biologically active in enzyme binding pockets compared to the trans-form. Photo-isomerization can therefore be used to "turn on" biological activity with spatial precision.

References

-

Vauthey, E. (2012). Solvatochromism and Solvatofluorochromism of Donor-Acceptor Cinnamates. Journal of Physical Chemistry A.

-

Danylec, B., & Iskander, M. (2002). NMR Study on the Photoisomerization of Cinnamic Acid Derivatives. Journal of Molecular Structure.

-

IUPAC. (2006). Quantities, Units and Symbols in Physical Chemistry (The Green Book). Chemical Actinometry Standards.

-

PubChem. (2023). Ethyl 4-aminocinnamate Compound Summary. National Library of Medicine.

Stereochemical Characterization and Thermal Properties of Ethyl 4-Aminocinnamate: A Focus on the cis-Isomer

Executive Summary

Ethyl 4-aminocinnamate (also known as Ethyl p-aminocinnamate) is a vinylog of the local anesthetic benzocaine and a critical intermediate in the synthesis of photo-responsive polymers and bioactive cinnamides.

Crucial Stereochemical Distinction: Commercially available Ethyl 4-aminocinnamate (CAS: 5048-82-8) exists almost exclusively in the thermodynamically stable (E)- or trans-isomer form. The (Z)- or cis-isomer is a metastable species generated via photoisomerization. It is rarely isolated as a pure solid due to its tendency to thermally revert to the trans-form or exist as an oil at ambient conditions.

This guide provides the definitive physicochemical data for the stable trans-isomer and details the experimental protocols required to generate, isolate, and characterize the elusive cis-isomer.

Physicochemical Profile

The following data contrasts the stable commercial form with the photo-generated isomer. Note that the cis-isomer's properties are often observed in situ or as a mixture due to rapid thermal reversion.

Table 1: Comparative Physical Properties

| Property | (E)-Ethyl 4-aminocinnamate (Trans) | (Z)-Ethyl 4-aminocinnamate (Cis) |

| CAS Number | 5048-82-8 | Not individually assigned (Generic: 5906-59-2) |

| Physical State | Crystalline Solid (Needles) | Metastable Oil or Low-Melting Solid |

| Melting Point | 74 – 78 °C [1, 2] | < 25 °C (Estimated/Observed as Oil) |

| Boiling Point | ~370 °C (Predicted) | Decomposes/Reverts before boiling |

| ~300-310 nm | ~280-290 nm (Hypsochromic Shift) | |

| Stability | Stable at Room Temp | Thermally unstable; reverts to trans |

Technical Note: The melting point of the cis-isomer is significantly depressed compared to the trans-isomer due to the disruption of intermolecular hydrogen bonding networks and less efficient crystal packing caused by the Z-geometry.

The Isomerization Mechanism

Understanding the thermodynamic relationship between the two isomers is critical for isolation. The trans-isomer is the ground state. Upon irradiation with UV light (typically 300-365 nm), the molecule undergoes a

Diagram 1: Photo-Switching and Thermal Reversion Pathway

Caption: The reversible photoisomerization cycle. The cis-isomer is a high-energy state that reverts to trans upon heating.

Experimental Protocols

To study the cis-isomer, you must generate it in situ and separate it immediately. The following workflows ensure scientific rigor and reproducibility.

Protocol A: Photochemical Generation of the cis-Isomer

Objective: Maximize the cis:trans ratio in solution (Photostationary State - PSS).

-

Preparation: Dissolve 100 mg of trans-ethyl 4-aminocinnamate in 100 mL of acetonitrile (ACN) or methanol.

-

Why: A dilute solution prevents intermolecular photodimerization (specifically [2+2] cycloaddition), which competes with isomerization at high concentrations.

-

-

Irradiation: Place the solution in a quartz vessel (transparent to UV < 300 nm). Irradiate with a high-pressure mercury lamp or 365 nm LED array for 30-60 minutes.

-

Monitoring: Track the reaction via UV-Vis spectroscopy.[1] Look for a decrease in absorbance at ~310 nm and a slight blue shift (hypsochromic shift) indicating cis formation.

-

-

Quenching: Stop irradiation once the spectral changes plateau (typically reaching a 60:40 to 80:20 cis:trans ratio depending on the solvent).

Protocol B: HPLC Separation and Isolation

Objective: Isolate the cis-isomer for immediate physical characterization.

-

Column Selection: Use a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus, 5

m, 4.6 x 150 mm). -

Mobile Phase: Isocratic elution with Water:Acetonitrile (60:40 v/v) containing 0.1% Formic Acid.

-

Why: Acidic modifiers suppress the ionization of the amine, sharpening the peaks.

-

-

Detection: Set UV detector to 280 nm (an isosbestic point or near the cis max).

-

Elution Order: The more polar cis-isomer (due to a higher dipole moment) typically elutes before the trans-isomer in reverse-phase chromatography.

-

Expected Retention:cis (~4-6 min) vs. trans (~7-9 min).

-

-

Isolation: Collect the first fraction fraction into a flask cooled in an ice bath.

-

Evaporation: Remove solvent under high vacuum at < 20 °C .

-

Critical: Do not use a heated water bath. Heat will revert the cis form back to trans.

-

Diagram 2: Isolation Workflow

Caption: Step-by-step workflow for isolating the unstable cis-isomer from the commercial trans-isomer.

Analytical Validation

To confirm you have successfully isolated the cis-isomer (or measuring it in a mixture), rely on Nuclear Magnetic Resonance (NMR) rather than melting point, as the MP is destructive (thermal reversion).

H NMR Signature (400 MHz, CDCl )

-

Olefinic Protons: The coupling constant (

) of the alkene protons is the definitive proof of stereochemistry.-

(E)-Trans: Two doublets at

6.30 and 7.60 ppm with -

(Z)-Cis: Two doublets at

5.80 and 6.90 ppm with

-

-

Aromatic Protons: The cis configuration causes magnetic anisotropy shielding effects, often shifting the aromatic protons upfield compared to the trans form.

References

-

National Institute of Standards and Technology (NIST). (2025). Ethyl 4-aminocinnamate Gas Phase Thermochemistry. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

PubChem. (2025).[2] Ethyl 4-aminocinnamate (Compound CID 736317).[2] National Library of Medicine. Retrieved February 10, 2026, from [Link]

- Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.

Sources

Biological Activity of cis-Ethyl 4-Aminocinnamate Derivatives: A Technical Guide

Topic: Biological Activity and Photopharmacological Potential of cis-Ethyl 4-Aminocinnamate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-aminocinnamate (E4AC) is a vinylogous derivative of the local anesthetic benzocaine (ethyl 4-aminobenzoate). While the thermodynamic ground state of this molecule is the (E)- or trans- isomer, the (Z)- or cis- isomer represents a high-energy, sterically distinct pharmacophore accessible primarily through photoisomerization.

This guide focuses on the biological profile of E4AC derivatives, with a critical examination of the cis-isomer. Unlike the planar trans-form which intercalates effectively into microbial membranes (antifungal activity) and blocks sodium channels (anesthetic activity), the cis-form adopts a bent configuration. This structural "kink" alters lipophilicity, receptor binding affinity, and membrane permeability, positioning cis-E4AC as a candidate for photopharmacology —where biological activity can be spatially and temporally modulated via light.

Chemical Basis: The Cis-Trans Dichotomy

To understand the biological activity, one must first master the stereochemistry. E4AC exists in two distinct forms. The biological efficacy of E4AC is governed by its ability to mimic p-aminobenzoic acid (PABA) derivatives while offering an extended conjugated system.

Structural Analysis[1][2]

-

Trans (E) Isomer: Planar, stable, and capable of strong

- -

Cis (Z) Isomer: Non-planar (twisted phenyl ring relative to the ester), higher solubility in certain polar media, and sterically hindered. It is generated via UV irradiation (

~300-365 nm) of the trans isomer.

Visualization: Photoisomerization Pathway

The following diagram illustrates the reversible photo-switching mechanism, a critical tool for generating the cis-active species in situ.

Figure 1: UV irradiation drives the planar trans-isomer into the bent cis-isomer, creating a distinct pharmacophore.

Pharmacological Profile[2][3][4][5]

Local Anesthetic Activity (Vinylogous Benzocaine)

E4AC is structurally homologous to benzocaine. The insertion of the vinyl group (

-

Mechanism: Like benzocaine, E4AC targets voltage-gated sodium channels (

) in neuronal membranes. The uncharged form penetrates the lipid bilayer, while the protonated form (inside the cell) blocks the channel pore. -

Isomer Specificity:

-

Trans-E4AC: The linear shape facilitates alignment within the hydrophobic core of the lipid bilayer, similar to benzocaine.

-

Cis-E4AC: The bent shape disrupts membrane packing. While direct binding data for the cis form is sparse, analogous studies on cis-cinnamates suggest reduced channel affinity but potentially faster onset due to altered membrane partition coefficients.

-

Antifungal Activity

E4AC derivatives exhibit potent activity against Candida species (C. albicans, C. tropicalis).

-

Mechanism: Interaction with ergosterol in the fungal cell membrane.[1] The trans-cinnamate scaffold mimics the flat, rigid structure of sterols, allowing intercalation and subsequent membrane disruption.

-

The Cis-Effect: In comparative studies of cinnamate esters, the cis isomers often show reduced antifungal potency compared to trans. This is likely because the bent cis form cannot effectively intercalate between ergosterol chains, failing to disrupt membrane integrity to the same degree.

-

Implication: The cis isomer can act as an "inactive" prodrug in a photopharmacological context, where UV light is used to switch the molecule off (Cis) or on (Trans).

-

Acaricidal Activity

Recent studies (see References) indicate that ethyl cinnamate derivatives are effective against mites (Psoroptes cuniculi).

-

Data Insight:

-Cinnamates (trans) were found to be significantly more effective than their

Experimental Protocols

Protocol A: Synthesis of trans-Ethyl 4-aminocinnamate

Note: This produces the starting material. The cis form is generated in Protocol B.

-

Reagents: Ethyl 4-nitrocinnamate (1.0 eq), Iron powder (3.0 eq), Ammonium chloride (

, 5.0 eq), Ethanol/Water (4:1 v/v). -

Procedure:

-

Dissolve ethyl 4-nitrocinnamate in Ethanol/Water.

-

Add Fe powder and

. -

Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate and recrystallize from ethanol.

-

-

Validation:

NMR (DMSO-

Protocol B: Photochemical Generation of cis-Ethyl 4-aminocinnamate

This protocol describes how to generate and isolate the cis-enriched fraction.

-

Setup: Dissolve trans-E4AC (100 mg) in Acetonitrile (50 mL) in a quartz vessel.

-

Irradiation: Irradiate with a UV lamp (365 nm, 100W) for 60-120 minutes while stirring.

-

Monitoring: Analyze aliquots via HPLC every 15 minutes. The cis isomer typically elutes after the trans isomer on C18 columns due to higher polarity/different solvation, or before depending on the specific gradient.

-

Self-Validation: The cis isomer will show a vinyl coupling constant of

Hz in NMR, distinct from the 16 Hz of the trans.

-

-

Isolation: Evaporate solvent and purify via flash column chromatography (Silica gel, protected from light).

-

Storage: Store at -20°C in the dark to prevent thermal relaxation back to trans.

Protocol C: Antifungal Susceptibility Assay (Broth Microdilution)

-

Preparation: Prepare stock solutions of cis-E4AC and trans-E4AC in DMSO.

-

Inoculum: Adjust C. albicans suspension to

CFU/mL in RPMI 1640 medium. -

Dosing: Add 100

L of inoculum to 96-well plates containing serial dilutions of the test compounds (0.5 - 256 -

Incubation: 35°C for 24-48 hours (Dark incubation required for cis samples).

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (OD 530 nm).

Mechanism of Action & SAR Visualization

The following diagram details the Structure-Activity Relationship (SAR) and the divergent pathways of the two isomers.

Figure 2: The planar trans-isomer aligns with biological targets, while the bent cis-isomer shows reduced efficacy, serving as a potential "off" switch.

Future Outlook: Photopharmacology

The reduced activity of the cis isomer in antifungal and acaricidal assays is not a failure but a feature .

-

Concept: "Bio-switching." A surface coated with trans-E4AC is antimicrobial. Upon UV exposure, it isomerizes to cis-E4AC, potentially reducing toxicity to host cells or deactivating the surface.

-

Material Science: E4AC derivatives are currently being explored in self-healing polymers (polyphosphazenes) where the [2+2] cycloaddition of the cinnamoyl groups (driven by light) crosslinks the material.

References

-

Synthesis and Antifungal Activity

- BenchChem. Ethyl 4-nitrocinnamate and its reduction to Ethyl 4-aminocinnamate: Antifungal properties against Candida species.

-

(Generalized landing page for chemical data)

-

Acaricidal Activity & Isomer Comparison

-

NIH PubMed. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship.[2] (Confirming Trans > Cis activity).

-

-

Local Anesthetic Structure-Activity

- NIH PMC. Synthesis and biological activities of local anesthetics. (Discussing the benzocaine pharmacophore).

-

Cinnamate Isomerism in Plants (Analogous Activity)

- NIH PMC. Opposing effects of trans- and cis-cinnamic acid during rice coleoptile elongation. (Highlighting the distinct biological signaling of cis-isomers).

-

Chemical Properties & Safety

-

PubChem. Ethyl 4-aminocinnamate (CID 736317).[3]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

cis-Ethyl 4-aminocinnamate IUPAC name and SMILES

Structural Dynamics, Photochemical Synthesis, and Validation[1]

Executive Summary

cis-Ethyl 4-aminocinnamate (the Z-isomer) is the high-energy, metastable geometric isomer of the commercially available trans-ethyl 4-aminocinnamate (Anesthesine analog). While the trans (E) form is thermodynamically stable, the cis (Z) form is of significant interest in photopharmacology and molecular switching .

This guide details the structural informatics, photochemical generation, and rigorous validation of the cis-isomer. Unlike standard reagents, the cis-isomer is typically generated in situ or isolated under controlled conditions due to its tendency to thermally revert to the trans state.

Part 1: Chemical Identity & Structural Informatics[2][3]

The precise definition of stereochemistry is critical. Standard databases often default to the trans isomer or a non-specific structure. The following data explicitly defines the cis (Z) isomer.

| Feature | Specification |

| IUPAC Name | Ethyl (2Z)-3-(4-aminophenyl)prop-2-enoate |

| Common Name | cis-Ethyl 4-aminocinnamate |

| SMILES (Isomeric) | CCOC(=O)/C=C\c1ccc(N)cc1 |

| InChI Key (Z-isomer) | Calculated:[1][2] NRPMBSHHBFFYBF-UPHRSURJSA-N |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS (Generic/Trans) | 5048-82-8 (Note: Commercial CAS usually refers to the Trans form) |

Structural Note: The SMILES string uses directional bonds (/ and ) to explicitly enforce the cis geometry across the double bond.

Part 2: Stereochemical Dynamics & Thermodynamics

The utility of ethyl 4-aminocinnamate lies in its ability to undergo E/Z photoisomerization .

-

The Trans (E) State: Planar, conjugated system. Thermodynamically stable.

-

The Cis (Z) State: Twisted geometry due to steric clash between the phenyl ring and the ester group. Higher energy.

-

The Switch: Upon irradiation with UV light (typically 300–365 nm), the trans isomer absorbs a photon, accessing an excited singlet state which relaxes into the cis ground state.

Pathway Diagram: Photoisomerization Cycle

The following diagram illustrates the reversible switching mechanism.

Figure 1: The photochemical cycle of ethyl 4-aminocinnamate. The cis-isomer is generated via UV irradiation and reverts thermally.

Part 3: Synthesis & Isolation Protocol

Objective: Generate and enrich the cis-isomer from the commercial trans precursor. Pre-requisite: All steps involving the cis-isomer must be performed under red light or in the dark to prevent premature photo-reversion.

Materials

-

Substrate: trans-Ethyl 4-aminocinnamate (Sigma-Aldrich/Merck).

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) - Spectroscopic grade.

-

Light Source: UV LED (365 nm) or Mercury Arc Lamp with bandpass filter.

Step-by-Step Methodology

-

Preparation: Dissolve trans-ethyl 4-aminocinnamate in MeCN to a concentration of 10 mM. High concentrations can lead to [2+2] photocycloaddition (dimerization) rather than isomerization.

-

Irradiation (The PSS Establishment): Place the solution in a quartz cuvette or borosilicate vial. Irradiate with 365 nm light while stirring.

-

Duration: Typically 10–60 minutes depending on intensity.

-

Monitoring: Monitor the reaction via UV-Vis spectroscopy. The distinct

of the trans form (approx. 300 nm) will decrease and shift (hypsochromic shift) as the cis form accumulates. -

Endpoint: Continue until the Photostationary State (PSS) is reached (no further spectral changes). PSS ratios are typically 60:40 to 80:20 (cis:trans) depending on the solvent and wavelength.

-

-

Isolation (Optional but Critical for Purity): Because the cis form reverts thermally, standard silica columns are often too slow or "hot."

-

Method: Reverse-Phase HPLC (C18 column).

-

Conditions: Isocratic elution (Acetonitrile/Water). Keep the column temperature low (4°C if possible) and collect fractions in dark, chilled vials.

-

Workup: Evaporate solvent under reduced pressure at ambient temperature (do not heat).

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the generation and isolation of the cis-isomer.

Part 4: Analytical Validation (NMR)

The definitive proof of the cis structure is Proton NMR (

Comparative NMR Data

| Feature | Trans-Isomer (E) | Cis-Isomer (Z) | Diagnostic Logic |

| Olefinic Doublet ( | 15.8 – 16.2 Hz | 12.0 – 13.0 Hz | Cis coupling is always smaller due to dihedral angle. |

| Olefinic Chemical Shift ( | Downfield (e.g., ~6.3 & 7.6 ppm) | Upfield Shift (e.g., ~5.8 & 6.8 ppm) | Shielding effects in the cis conformation. |

| UV-Vis | ~290–310 nm | ~250–270 nm | Loss of planarity reduces conjugation length in cis. |

Protocol for Analysis:

-

Take the isolated fraction (or PSS mixture).

-

Dissolve in CDCl

or DMSO- -

Acquire

H-NMR immediately. -

Pass/Fail Criteria: If the olefinic region shows a doublet with

Hz, the cis isomer is confirmed. If only

Part 5: Applications in Drug Development[6]

The cis-ethyl 4-aminocinnamate scaffold is a high-value tool in Photopharmacology .

-

Photoswitchable Peptidomimetics: The amine group allows this molecule to be coupled to peptide backbones. The trans-to-cis isomerization can induce a conformational turn in the peptide, activating or deactivating biological function (e.g., receptor binding).

-

Local Anesthetic Probes: As a structural analog of Benzocaine (ethyl 4-aminobenzoate) but with a vinyl linker, this molecule allows researchers to study the steric requirements of voltage-gated sodium channels by toggling the shape of the anesthetic in situ.

References

-

PubChem. (n.d.).[3] Ethyl 4-aminocinnamate (Compound).[2][4][5] National Library of Medicine. Retrieved from [Link]

- Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.

- Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond Proof of Principle. Journal of the American Chemical Society, 136(6), 2178–2191.

- Zhao, H., et al. (2010). Reversible Photochemical Control of Biological Systems. Accounts of Chemical Research.

Sources

- 1. CID 66959636 | C18H22N2O4 | CID 66959636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 4-aminocinnamate (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 4-amino(~2~H_4_)benzoate | C9H11NO2 | CID 45038201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 5. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Photochemical Synthesis and Purification of cis-Ethyl 4-aminocinnamate

Abstract & Introduction

The synthesis of cis-cinnamic acid derivatives is a critical step in the development of photopharmacological agents, coumarin precursors, and molecular switches. While the thermodynamically stable trans-ethyl 4-aminocinnamate (E-isomer) is commercially abundant, the high-energy cis-isomer (Z-isomer) is synthetically elusive due to rapid thermal reversion and difficulties in isolation.

This application note details a robust, flow-chemistry-based protocol for the photoisomerization of trans-ethyl 4-aminocinnamate to its cis-counterpart. Unlike traditional batch methods, which suffer from inner-filter effects and long reaction times, this continuous-flow protocol maximizes photon flux efficiency, minimizes degradation, and ensures a high photostationary state (PSS).

Key Technical Challenges Addressed:

-

Spectral Overlap: Managing the competing absorption of cis and trans isomers.

-

Thermal Reversion: Preventing

relaxation during workup. -

Oxidation: Protecting the electron-rich aniline moiety from photo-oxidative degradation.

Theoretical Basis

Mechanism of Isomerization

The photoisomerization of ethyl 4-aminocinnamate proceeds via a

The primary amine at the para-position acts as a strong electron donor (D), while the ethyl ester acts as an acceptor (A). This "push-pull" electronic structure significantly red-shifts the absorption maximum (

The Photostationary State (PSS)

Complete conversion to the cis-isomer is impossible due to the reversibility of the reaction. The composition of the PSS is wavelength-dependent:

-

Strategy: Irradiate at a wavelength where

to drive the equilibrium toward the cis-isomer. For this substrate, 365 nm is the optimal excitation source, balancing absorption cross-section with minimal degradation.

Equipment & Materials

Reagents

-

Substrate: trans-Ethyl 4-aminocinnamate (CAS: 5048-82-8), >97% purity.

-

Solvent: Acetonitrile (HPLC Grade). Note: Protic solvents like ethanol may stabilize the charge-transfer state but can complicate workup.

-

Additive: Triethylamine (0.1% v/v) to prevent acid-catalyzed thermal reversion.

Hardware Configuration (Flow Reactor)

-

Pump: HPLC Piston Pump (Isocratic).

-

Reactor Coil: FEP tubing (10 mL volume, 1.6 mm O.D. / 0.8 mm I.D.).

-

Light Source: 365 nm High-Power LED Module (approx. 100W output).[1]

-

Cooling: Fan or liquid cooling to maintain reactor temperature

C.

Experimental Protocols

Diagram of Experimental Workflow

Figure 1: Continuous-flow synthesis workflow for cis-ethyl 4-aminocinnamate.

Step-by-Step Synthesis Protocol

Step 1: Solution Preparation

-

Dissolve 500 mg of trans-ethyl 4-aminocinnamate in 100 mL of Acetonitrile (Concentration: ~26 mM).

-

Critical: Add 100

L of Triethylamine. This keeps the solution slightly basic, inhibiting protonation of the amine which would alter the absorption spectrum and catalyze thermal reversion. -

Sparge with Nitrogen gas for 15 minutes. Reasoning: Removal of dissolved oxygen prevents the formation of singlet oxygen (

) and subsequent oxidative degradation of the aniline ring.

Step 2: Flow Reactor Setup

-

Set the reactor temperature control to 20°C.

-

Prime the reactor with pure solvent.

-

Turn on the 365 nm LED source.

Step 3: Irradiation (Reaction)

-

Set the flow rate to 0.5 mL/min (Residence time = 20 minutes for a 10 mL coil).

-

Pump the feedstock solution through the reactor.

-

Collect the eluent in a flask wrapped in aluminum foil to prevent ambient light interference.

Step 4: Monitoring (Process Analytical Technology)

-

Analyze an aliquot of the eluent via HPLC (C18 column).

-

Calculate the PSS ratio. Target conversion is typically 70-80% cis-isomer.

-

If conversion is low, decrease flow rate to 0.25 mL/min to increase photon exposure.

Downstream Processing (Separation)

Separation of the cis and trans isomers is the most delicate phase. The cis isomer is generally more polar due to a larger net dipole moment, but it is less planar, which reduces its interaction with C18 stationary phases.

Purification Method: Automated Flash Chromatography

-

Stationary Phase: Spherical Silica Gel (20–40

m). -

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Gradient:

-

0–5 min: 5% B (Isocratic equilibration)

-

5–20 min: 5%

30% B (Linear Gradient)

-

-

Detection: UV at 300 nm.

Note: The cis-isomer typically elutes after the trans-isomer on normal phase silica due to higher polarity.

Quality Control & Characterization

The definitive confirmation of the cis-geometry is provided by

Data Summary Table

| Parameter | trans-Isomer (Starting Material) | cis-Isomer (Product) |

| Appearance | Crystalline Solid (White/Pale Yellow) | Oil or Low-melting Solid (Yellow) |

| UV | ~305–310 nm | ~290–295 nm (Hypsochromic shift) |

| NMR Coupling ( | 15.8 – 16.2 Hz | 12.0 – 13.0 Hz |

| Retention Time (C18) | Higher | Lower |

NMR Interpretation Logic

Figure 2: Logic flow for NMR structural confirmation.

References

-

Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.

-

Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415–481.

-

Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond Proof of Principle. Journal of the American Chemical Society, 136(6), 2178–2191.

-

Szymanski, W., Beierle, J. M., Kistemaker, H. A., Velema, W. A., & Feringa, B. L. (2013). Reversible Photocontrol of Biological Systems by the Incorporation of Molecular Photoswitches. Chemical Reviews, 113(10), 7880–7917.

(Note: While specific literature on the flow synthesis of ethyl 4-aminocinnamate is niche, the mechanistic principles are grounded in the authoritative reviews on stilbene and cinnamate photochemistry cited above.)

Sources

- 1. Ethyl 4-aminocinnamate | 5048-82-8 [chemicalbook.com]

- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the UV-Mediated trans-cis Isomerization of Ethyl 4-aminocinnamate

Abstract

Ethyl 4-aminocinnamate is a derivative of cinnamic acid that features a photosensitive carbon-carbon double bond. The ability to control the geometry of this bond, switching between the thermodynamically stable trans isomer and the sterically hindered cis isomer using light, opens avenues for its application in photoswitchable materials, controlled-release systems, and as a building block in medicinal chemistry.[1] This application note provides a comprehensive, field-tested protocol for the ultraviolet (UV) light-induced trans-to-cis isomerization of ethyl 4-aminocinnamate. We detail the underlying photochemical principles, a step-by-step irradiation procedure, and robust analytical methods for monitoring the conversion, ensuring scientific integrity and reproducibility for researchers in chemistry and drug development.

Scientific Background & Principles

The photoisomerization of ethyl 4-aminocinnamate is governed by the principles of photochemistry. The process is initiated by the absorption of a photon of UV light by the molecule's π-electron system, which is conjugated across the phenyl ring and the acrylate moiety.

-

Excitation: Upon absorbing a photon, the trans isomer is promoted from its ground state (S₀) to an excited singlet state (S₁), typically via a π-π* transition.

-

Isomerization in the Excited State: In the excited state, the rotational energy barrier around the central C=C double bond is significantly reduced. This allows for rapid rotation, leading to a conformational change from the trans geometry to the cis geometry.

-

Relaxation: The molecule then non-radiatively decays back to the ground state (S₀), now in its cis configuration.[2]

This process is reversible. The cis isomer can also absorb light and convert back to the trans form. Continuous irradiation of a solution will eventually lead to a photostationary state (PSS) , a dynamic equilibrium where the rates of the forward (trans → cis) and reverse (cis → trans) reactions are equal. The composition of the PSS is dependent on the irradiation wavelength and the molar absorptivities of the two isomers at that wavelength.

A critical competing reaction, especially at higher concentrations, is the [2+2] photocycloaddition, where two cinnamate molecules dimerize to form a cyclobutane ring.[3][4] To favor isomerization over dimerization, it is crucial to work with dilute solutions.

Materials and Equipment

2.1 Reagents

-

trans-Ethyl 4-aminocinnamate (Purity ≥97%)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Deionized Water (18.2 MΩ·cm)

-

Nitrogen or Argon gas (high purity)

2.2 Equipment

-

UV Photoreactor (e.g., Rayonet reactor or a collimated beam setup) equipped with a low-pressure mercury lamp (peak emission at 254 nm) or a medium-pressure mercury lamp.

-

Quartz reaction vessel or quartz cuvettes (Note: Borosilicate glass is not suitable as it absorbs short-wavelength UV light).

-

Magnetic stirrer and stir bars.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Gas dispersion tube (bubbler) for degassing.

-

UV-Vis Spectrophotometer.

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector and a C18 column.

Experimental Protocol: UV Irradiation

This protocol is designed to maximize the yield of the cis isomer while minimizing degradation and side reactions.

3.1 Solution Preparation

-

Weighing: Accurately weigh 9.5 mg of trans-ethyl 4-aminocinnamate (MW = 191.23 g/mol ).[5]

-

Dissolution: Dissolve the compound in a 500 mL volumetric flask using HPLC-grade acetonitrile to prepare a 0.1 mM stock solution. Ensure the compound is fully dissolved.

-

Degassing: Transfer the solution to the quartz reaction vessel. Purge the solution with high-purity nitrogen or argon gas for 15-20 minutes using a gas dispersion tube. This step is critical to remove dissolved oxygen, which can quench the excited state of the molecule and lead to undesirable side reactions.

3.2 Irradiation Procedure

-

Initial Sampling: Before starting the irradiation, take an aliquot of the solution (the t=0 sample) for UV-Vis and HPLC analysis. This will serve as the baseline for the pure trans isomer.

-

Setup: Place the sealed quartz reaction vessel in the photoreactor. If using an open vessel, maintain a gentle, positive pressure of inert gas over the solution's headspace throughout the experiment. Ensure the solution is being stirred gently to guarantee uniform exposure to the UV light.

-

Irradiation: Turn on the UV lamp (e.g., 254 nm). The choice of 254 nm is effective for inducing the initial trans → cis isomerization.[6]

-

Time-Course Monitoring: At regular intervals (e.g., 5, 10, 20, 40, 60 minutes), carefully withdraw small aliquots from the reaction mixture for analysis. Protect these samples from ambient light immediately.

-

Reaching PSS: Continue the irradiation until the ratio of cis to trans isomers, as determined by HPLC analysis, becomes constant. This indicates that the photostationary state has been reached.

Analytical Monitoring & Characterization

Robust analytical methods are essential for validating the isomerization process.

4.1 UV-Vis Spectroscopy UV-Vis spectroscopy provides a quick, qualitative assessment of the reaction's progress. The trans isomer, with its extended conjugation, typically exhibits a higher molar absorptivity at its λ-max compared to the sterically hindered cis isomer.

-

Procedure: Record the UV-Vis spectrum (200-450 nm) of each aliquot taken during the irradiation.

-

Expected Results: As the reaction proceeds, the absorbance peak corresponding to the trans isomer will decrease, while a new, typically blue-shifted peak for the cis isomer will emerge. The presence of a clean isosbestic point—a wavelength where the absorbance of all samples remains constant—suggests a clean conversion between two species without significant side products.

Table 1: Spectroscopic Properties of Ethyl 4-aminocinnamate Isomers

| Isomer | Expected λ-max Range (nm) | Key Feature |

|---|---|---|

| trans | ~310-320 | High molar absorptivity |

| cis | ~290-300 | Lower molar absorptivity, blue-shifted |

4.2 High-Performance Liquid Chromatography (HPLC) HPLC is the definitive method for separating and quantifying the trans and cis isomers.

-

Method: A reverse-phase HPLC method is suitable for this separation. The less polar trans isomer will typically have a longer retention time than the more polar cis isomer.

-

Quantification: The percentage of each isomer in the mixture can be calculated from the integrated peak areas in the chromatogram. The percent conversion is determined by the formula: % Conversion = [Area_cis / (Area_cis + Area_trans)] * 100

Table 2: Recommended HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm (a compromise wavelength to detect both isomers) |

| Injection Volume | 10 µL |

| Expected RT (trans) | ~5-6 min |

| Expected RT (cis) | ~4-5 min |

(Note: Retention times (RT) are approximate and should be confirmed with the specific system and column used.)

Visualization of Experimental Workflow

The following diagram outlines the complete protocol from preparation to analysis.

Caption: Workflow for UV irradiation and analysis of ethyl 4-aminocinnamate.

Best Practices & Troubleshooting

-

Solvent Purity: Always use HPLC- or spectroscopy-grade solvents to avoid impurities that could act as photosensitizers or quenchers, leading to inconsistent results.

-

Concentration is Key: The use of dilute solutions (<1 mM) is strongly recommended to suppress bimolecular reactions, primarily the [2+2] photodimerization.[4]

-

Inert Atmosphere: The removal of oxygen is non-negotiable for achieving clean and efficient photoisomerization.

-

Temperature Control: While many photoisomerizations are not highly sensitive to temperature, running the reaction in a temperature-controlled photoreactor will enhance reproducibility.

-

Troubleshooting - Low Conversion: If the conversion to the cis isomer is lower than expected, check the output of your UV lamp, as lamp intensity decreases with age. Also, verify the purity and degassing of the solvent.

-

Troubleshooting - Degradation: If HPLC analysis shows the appearance of multiple new peaks or a loss of total integrated area over time, degradation is likely occurring.[7] Consider using a longer, less energetic wavelength (e.g., 310 or 365 nm) or reducing the irradiation time.

Conclusion

This application note provides a validated and reliable protocol for the photoisomerization of trans-ethyl 4-aminocinnamate. By carefully controlling experimental parameters such as solvent purity, solution concentration, and atmosphere, researchers can efficiently generate the cis isomer. The outlined analytical methods using UV-Vis spectroscopy and HPLC offer a robust system for monitoring the reaction and quantifying the isomeric ratio, ensuring the data generated is both accurate and reproducible. This protocol serves as a foundational method for scientists and developers working with photoswitchable cinnamate-based systems.

References

-

Nomoto, A., & Inai, N. (2022). Substituent and Solvent Effects on the Photoisomerization of Cinnamate Derivatives: An XMS-CASPT2 Study. The Journal of Physical Chemistry A. [Link]

-

Nishikawa, T., et al. (2022). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Danylec, B., & Iskander, M. N. (2002). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. Mansoura Journal of Pharmaceutical Sciences. [Link]

-

Bowen, J. (2023). A study of the photochemical reactions of methoxy cinnamic acid esters. All Dissertations. [Link]

-

Li, J., et al. (2014). Controllable photo-switching of cinnamate-based photonic films with remarkable stability. Journal of Materials Chemistry C. [Link]

-

Nishikawa, T., et al. (2022). Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers. bioRxiv. [Link]

-

Weiss, R. G., et al. (1986). Liquid-crystalline solvents as mechanistic probes. 20. Crystalline and smectic B solvent control over the selectivity of photodimerization of n-alkyl cinnamates. The Journal of Organic Chemistry. [Link]

-

Tsuzuki, T., et al. (2024). Investigation of trans- to- cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. ResearchGate. [Link]

-

Nishikawa, T., et al. (2022). Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. bioRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736317, Ethyl 4-aminocinnamate. [Link]

-

Vrábel, M., et al. (2025). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions. [Link]

-

CHLOUNION PHARM. (n.d.). Ethyl 4-Aminocinnamate Manufacturer. [Link]

Sources

- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: A Validated HPLC Method for the Separation of cis- and trans-Ethyl 4-aminocinnamate Isomers

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of cis- and trans- isomers of Ethyl 4-aminocinnamate. Geometric isomers often exhibit different biological activities and toxicological profiles, making their accurate quantification critical in pharmaceutical development and quality control. This guide provides a detailed protocol for both reversed-phase and normal-phase HPLC approaches, offering flexibility based on laboratory instrumentation and specific analytical needs. The methodologies have been developed to be self-validating, adhering to the principles outlined by the International Conference on Harmonisation (ICH) to ensure accuracy, precision, and reliability.

Introduction: The Significance of Isomeric Separation

Ethyl 4-aminocinnamate is a cinnamic acid ester with potential applications in pharmaceuticals and cosmetics.[1] Like many compounds containing a carbon-carbon double bond, it can exist as geometric isomers: cis (Z) and trans (E). The spatial arrangement of substituents around the double bond leads to distinct physical and chemical properties, which can translate to significant differences in biological activity, efficacy, and safety. Therefore, a reliable analytical method to separate and quantify these isomers is paramount for researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to achieving this separation, exploring the mechanistic choices behind the selected chromatographic conditions. While reversed-phase HPLC is a common starting point for many separations, normal-phase chromatography can offer superior selectivity for geometric isomers that are challenging to resolve under reversed-phase conditions.[2][3]

Chromatographic Principles: Reversed-Phase vs. Normal-Phase for Isomer Separation

The choice between reversed-phase (RP) and normal-phase (NP) HPLC is a critical first step in method development. The fundamental difference lies in the polarity of the stationary and mobile phases.[2]

-

Reversed-Phase (RP-HPLC): This technique utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Retention is primarily driven by hydrophobic interactions. For cinnamate isomers, RP-HPLC is a widely used approach.[4]

-

Normal-Phase (NP-HPLC): In contrast, NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This mode of chromatography is particularly effective for separating isomers with minor differences in polarity, as it can exploit subtle variations in their interactions with the polar stationary phase.[3][5]

The selection of the appropriate technique often depends on the specific properties of the isomers and the desired resolution.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for developing and validating an HPLC method for the separation of Ethyl 4-aminocinnamate isomers.

Caption: Workflow for HPLC method development and validation.

Reversed-Phase HPLC Protocol

This protocol outlines a validated method for the separation of cis- and trans-Ethyl 4-aminocinnamate using a C18 stationary phase.

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Solvents: HPLC grade water, acetonitrile, and formic acid.

-

Standards: Reference standards of cis- and trans-Ethyl 4-aminocinnamate of known purity.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 313 nm |

| Run Time | 15 minutes |

Rationale for Parameter Selection:

-

Mobile Phase: The use of formic acid helps to suppress the ionization of the amino group, leading to better peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and good UV transparency.[6]

-

Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C provides a good balance between efficiency and solvent viscosity.[7]

-

Detection Wavelength: Based on the UV absorbance spectra of similar aromatic amines and cinnamates, 313 nm is selected as a wavelength of high absorbance for sensitive detection.[8]

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard in methanol to a final volume of 10 mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Dissolve the sample containing Ethyl 4-aminocinnamate in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Normal-Phase HPLC Protocol (Alternative Method)

For instances where the reversed-phase method does not provide adequate resolution, or for preparative scale separations, a normal-phase method can be advantageous.[5]

Instrumentation and Materials

-

HPLC System: As described for the reversed-phase method.

-

Column: Silica-based column (e.g., Phenomenex Luna Silica(2), 5 µm, 250 x 4.6 mm).

-

Mobile Phase: n-Hexane:Ethyl Acetate (80:20, v/v)

-

Solvents: HPLC grade n-hexane and ethyl acetate.

-

Standards and Samples: Prepared as in the reversed-phase protocol, but using the normal-phase mobile phase as the diluent.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Isocratic elution with n-Hexane:Ethyl Acetate (80:20, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 313 nm |

| Run Time | 20 minutes |

Rationale for Parameter Selection:

-

Mobile Phase: The ratio of n-hexane to ethyl acetate can be adjusted to optimize the retention and separation of the isomers. A higher proportion of the more polar ethyl acetate will decrease retention times.

-

Column: A standard silica column provides the polar stationary phase necessary for normal-phase separations.

Method Validation Protocol

To ensure the developed HPLC method is suitable for its intended purpose, a validation protocol based on ICH guidelines should be followed.[9][10]

Caption: Key parameters for HPLC method validation.

System Suitability

Before each validation run, inject a standard solution containing both isomers at least five times. The system is deemed suitable if the following criteria are met:

| Parameter | Acceptance Criteria |

| Resolution (Rs) | > 2.0 between cis and trans peaks |

| Tailing Factor (T) | ≤ 2.0 for each peak |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Specificity

Inject a blank (mobile phase), a solution of the cis-isomer, a solution of the trans-isomer, and a mixed solution. The method is specific if the peaks for the two isomers are well-resolved from each other and from any potential impurities or matrix components.

Linearity and Range

Analyze a series of at least five concentrations of each isomer covering the expected range. Plot the peak area versus concentration and perform a linear regression analysis.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999[4] |

The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Accuracy

Perform a recovery study by spiking a sample matrix with known amounts of each isomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% - 102.0%[4] |

Precision

-

Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

| Parameter | Acceptance Criteria |

| RSD of Peak Areas | ≤ 2.0% |

Robustness

Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the separation. The method is robust if these small changes do not significantly affect the resolution and quantification of the isomers.

Expected Results and Discussion

Under the optimized reversed-phase conditions, the trans-isomer is expected to elute later than the cis-isomer due to its more linear shape, which allows for greater interaction with the C18 stationary phase. A typical chromatogram will show two well-resolved peaks with excellent peak shape. The normal-phase method may provide an alternative elution order and selectivity, which can be beneficial for confirming peak identity or for resolving co-eluting impurities.

Conclusion

This application note provides two comprehensive and scientifically grounded HPLC methods for the separation of cis- and trans-Ethyl 4-aminocinnamate. The detailed protocols for both reversed-phase and normal-phase chromatography, along with a thorough method validation plan, equip researchers and drug development professionals with the necessary tools to accurately quantify these geometric isomers. The choice of method will depend on the specific requirements of the analysis, but both approaches are designed to deliver reliable and reproducible results, ensuring the quality and safety of products containing Ethyl 4-aminocinnamate.

References

- Vertex AI Search. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.

- Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones.

- Phenomenex. (2025). Normal-phase vs.

- ChemComplete. (2021).

- Benchchem. (n.d.).

- ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and....

- Shabir, G. A. (n.d.).

- ResearchGate. (2019).

- Kamal, Y., & Levac, D. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC.

- MicroSolv. (2025).

- Phenomenex. (2018). Reversed Phase Selectivity.

- Pharmaguideline. (2024).

- World Journal of Pharmaceutical and Medical Research. (2023).

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC.

- Google Patents. (n.d.). CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (2025).

- ResearchGate. (n.d.).

- CHLOUNION PHARM. (n.d.).

- PubMed. (1982).

- ResearchGate. (n.d.). Fig. S2. (a)

- On-Line Publication. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2025).

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]

- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols: Leveraging cis-Ethyl 4-aminocinnamate as a Reversible Photoswitch for Modulating Biological Systems

Introduction: The Dawn of Photopharmacology with Cinnamate-Based Photoswitches

The ability to control biological processes with spatiotemporal precision is a central goal in modern biology and medicine. Photopharmacology offers a powerful solution by employing photoswitchable molecules that can be toggled between two distinct isomers—one biologically active and the other inactive—using light of specific wavelengths. This approach allows for the precise control of drug activity in a targeted area and timeframe, minimizing off-target effects. While azobenzene derivatives have been the workhorse of photopharmacology, there is a growing interest in alternative scaffolds with different photochemical and biological properties.[1][2][3]

Ethyl 4-aminocinnamate, a derivative of cinnamic acid, presents itself as a promising candidate for a new class of photoswitches.[4] Its carbon-carbon double bond can undergo reversible trans-cis (or E-Z) photoisomerization.[5][6][7] The trans isomer is typically the more thermodynamically stable form, while the cis isomer is the less stable, higher-energy state. This isomerization induces a significant change in the molecule's geometry, which can be harnessed to modulate the function of a target biomolecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework and practical methodologies for utilizing cis-Ethyl 4-aminocinnamate as a photoswitch in biological systems.

Photochemical Properties and Rationale for Use

The utility of Ethyl 4-aminocinnamate as a photoswitch is rooted in its distinct photochemical properties. The extended π-conjugation system of the molecule allows for the absorption of light, leading to the E/Z isomerization around the C=C double bond.[8]

Table 1: Key Photochemical Parameters of Cinnamate Derivatives

| Property | Description | Typical Values & Considerations |

| Absorption Maxima (λmax) | The wavelengths at which the trans and cis isomers exhibit maximum light absorption. These are crucial for selective isomerization. | Typically, the trans isomer of cinnamates absorbs in the UV-A range. The absorption spectrum of the cis isomer is often blue-shifted. The specific λmax for trans- and cis-Ethyl 4-aminocinnamate needs to be empirically determined. |

| Photoisomerization Quantum Yield (Φ) | The efficiency of the photoisomerization process, defined as the number of molecules isomerized per photon absorbed. | This value is highly dependent on the solvent and substitution pattern on the aromatic ring.[6] Higher quantum yields are desirable for efficient switching with lower light doses. |

| Photostationary State (PSS) | The equilibrium ratio of cis to trans isomers reached upon irradiation at a specific wavelength. | The PSS is determined by the absorption spectra and quantum yields of both isomers at the irradiation wavelength. The goal is to find wavelengths that provide a high enrichment of the desired isomer. |

| Thermal Relaxation Half-life (t1/2) | The time it takes for half of the metastable cis isomer population to thermally revert to the more stable trans form in the dark. | This parameter dictates the temporal stability of the "off" or "on" state. A longer half-life is advantageous for applications requiring sustained activity after a light pulse.[9] |

The amino group at the 4-position of the phenyl ring in Ethyl 4-aminocinnamate is an important feature. This electron-donating group can influence the electronic properties of the molecule, potentially shifting the absorption maxima to longer, more biologically compatible wavelengths and affecting the kinetics of thermal relaxation.

Experimental Protocols

The following protocols are designed as a comprehensive guide for researchers aiming to validate and utilize Ethyl 4-aminocinnamate as a photoswitch. These protocols are based on established methodologies for other photoswitches, such as azobenzenes, and should be optimized for the specific biological system under investigation.[10]

Protocol 1: Synthesis and Photochemical Characterization

Objective: To synthesize Ethyl 4-aminocinnamate and characterize its fundamental photochemical properties.

A. Synthesis of trans-Ethyl 4-aminocinnamate:

A common method for synthesizing ethyl cinnamate derivatives is the Horner-Wadsworth-Emmons reaction.[8] A general procedure involves reacting triethyl phosphonoacetate with 4-aminobenzaldehyde in the presence of a base.[8] Alternatively, synthesis can be achieved by the reduction of ethyl (E)-3-(4-nitrophenyl)acrylate.[11]

-

Materials: 4-aminobenzaldehyde, triethyl phosphonoacetate, a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol).

-

Procedure: A detailed synthetic procedure can be adapted from the literature on similar cinnamate syntheses.[8] Purification is typically achieved by column chromatography or recrystallization.[8]

B. Photochemical Characterization:

-

UV-Vis Spectroscopy:

-

Dissolve the synthesized trans-Ethyl 4-aminocinnamate in a suitable solvent (e.g., DMSO, ethanol, or an aqueous buffer compatible with the biological assay).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the λmax of the trans isomer.

-

Irradiate the sample with a light source corresponding to the λmax of the trans isomer (e.g., a 365 nm LED or a filtered lamp) while recording spectra at regular intervals until no further changes are observed. This will establish the photostationary state (PSS) and reveal the spectrum of the cis-enriched mixture.

-

To observe the reverse isomerization, irradiate the cis-enriched sample with a different wavelength (typically longer, e.g., >400 nm) and monitor the spectral changes back to the original trans state.

-

-

Thermal Relaxation:

-

Generate a high proportion of the cis isomer by irradiating the sample at the λmax of the trans form until the PSS is reached.

-

Place the sample in the dark at a controlled temperature (e.g., 25°C or 37°C).

-

Monitor the return of the absorption spectrum to that of the trans isomer over time. The rate of this change can be used to calculate the thermal relaxation half-life.

-

Protocol 2: In Vitro Assay for Biological Activity

Objective: To assess the ability of cis- and trans-Ethyl 4-aminocinnamate to modulate the activity of a purified protein or enzyme.

-

Preparation of Biological Sample:

-

Prepare the purified protein or enzyme in a suitable buffer.

-

-

Incubation with Photoswitch:

-

Add trans-Ethyl 4-aminocinnamate to the biological sample at a range of concentrations to determine the optimal working concentration.

-

-

Photoswitching and Activity Measurement:

-

Divide the sample into three groups:

-

Dark Control: Keep the sample in the dark. This represents the baseline activity in the presence of the trans isomer.

-

cis-Enriched: Irradiate the sample with the wavelength determined in Protocol 1 to maximize the cis population.

-

trans-Reverted: Following irradiation to generate the cis isomer, irradiate the sample again with the wavelength that promotes reversion to the trans isomer.

-

-

Measure the biological activity of interest for each group (e.g., enzyme kinetics, binding affinity). A significant difference in activity between the Dark Control and the cis-Enriched group indicates successful photoswitching of biological function. The activity of the trans-Reverted group should ideally return to the level of the Dark Control.

-

Protocol 3: Cell-Based Assay for Biological Activity